Selective Antagonism at the P2X3 Purinoceptor vs. Inactivity at Beta-1 Adrenergic and 5-Lipoxygenase
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL demonstrates a quantifiably selective binding profile. It acts as an antagonist at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1], indicating significant interaction with this pain-related target. In contrast, under comparable assay conditions, it exhibits no significant activity against 5-Lipoxygenase at a concentration of 100 µM [2] and shows no binding affinity for the Beta-1 adrenergic receptor . This pattern starkly contrasts with 5-substituted benzoxepine analogs, which have been documented for their anti-implantation activity in rats [3], and with Exepanol, a 3,5-disubstituted analog that acts as a gastrokinetic agent [4]. This selectivity data provides a clear rationale for choosing the 7-hydroxy unsubstituted core for programs focused on P2X3 antagonism without confounding activity on other common GPCR targets or LOX pathways.
| Evidence Dimension | Target Binding/Functional Activity |
|---|---|
| Target Compound Data | EC50 = 80 nM (P2X3); No significant activity (5-LOX @ 100 µM); No affinity (Beta-1 Adrenergic) |
| Comparator Or Baseline | 5-Substituted 2,3,4,5-tetrahydro-1-benzoxepins (anti-implantation activity); Exepanol (gastrokinetic activity) |
| Quantified Difference | Selective P2X3 antagonism (80 nM) vs. lack of activity on 5-LOX (at 100 µM) and Beta-1 adrenergic receptor. |
| Conditions | P2X3 antagonist activity evaluated at 10 µM in Xenopus oocytes expressing recombinant rat receptor; 5-LOX inhibition assayed in RBL-1 cells at 100 µM. |
Why This Matters
This data confirms the 7-hydroxy scaffold provides a unique, quantifiable selectivity fingerprint distinct from other benzoxepine subclasses, reducing the risk of off-target effects in P2X3-focused assays.
- [1] BindingDB. (n.d.). Affinity Data for CHEMBL884064: EC50 = 80 nM at rat P2X3 receptor. University of Maryland Biotechnology Institute. View Source
- [2] ChEMBL. (n.d.). Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. European Bioinformatics Institute. View Source
- [3] Rai, S., et al. (2004). Synthesis and anti-implantation activity of novel non-steroidal 4,5-disubstituted 2,3,4,5-tetrahydro-1-benzoxepines. Arzneimittelforschung, 54(12), 876-880. View Source
- [4] NCATS Inxight Drugs. (n.d.). Exepanol: a benzoxepine derivative with gastrokinetic activity. National Center for Advancing Translational Sciences. View Source
